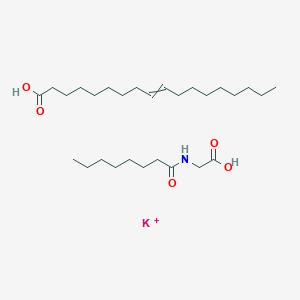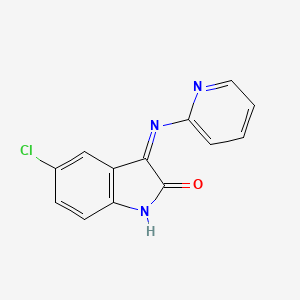
4,5-Diphenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazine ring substituted with two phenyl groups at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or their equivalents, followed by cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
化学反応の分析
Types of Reactions: 4,5-Diphenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
4,5-Diphenylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4,5-Diphenylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
- 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
- 4,5-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 4,5-Diphenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazine ring. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
591769-88-9 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
4,5-diphenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)14(11-17-18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChIキー |
FHDAQQSVIKNISU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)
![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
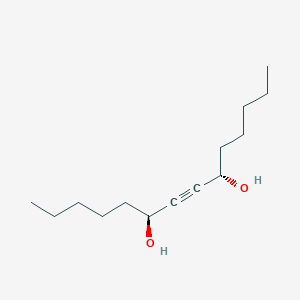

![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
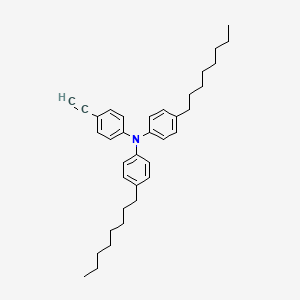
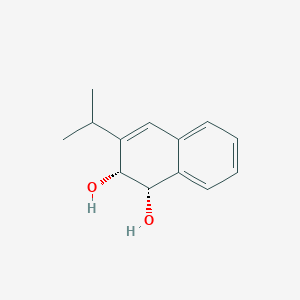
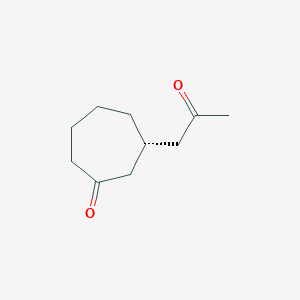
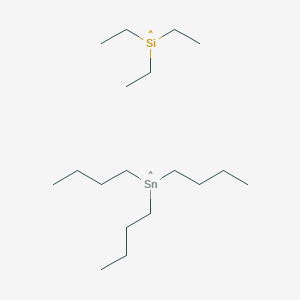
![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)
